

# Technical Guide: Spectroscopic Data of Methyl 2-amino-3-oxobutanoate Hydrochloride

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## Compound of Interest

Compound Name: *Methyl 2-amino-3-oxobutanoate hydrochloride*

Cat. No.: *B1322955*

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Experimental spectroscopic data for **Methyl 2-amino-3-oxobutanoate hydrochloride** is not readily available in public scientific databases. The following guide provides predicted data for the corresponding free base, expected spectral characteristics based on the molecular structure, and general experimental protocols for spectroscopic analysis.

## Introduction

**Methyl 2-amino-3-oxobutanoate hydrochloride** is a small organic molecule of interest in synthetic chemistry and drug discovery. As an alpha-amino ester with a ketone functionality, its structural elucidation relies heavily on modern spectroscopic techniques. This document provides a summary of its expected spectroscopic properties (NMR, IR, MS) and generalized protocols for acquiring such data.

## Predicted and Expected Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for Methyl 2-amino-3-oxobutanoate and its hydrochloride salt.

Table 1: Predicted <sup>1</sup>H NMR Data for Methyl (S)-2-amino-3-oxobutanoate (Free Base)

Solvent: D<sub>2</sub>O, Frequency: 600 MHz

Chemical Shift (ppm)	Multiplicity
4.49	s
3.84	s
2.31	s
Data Source: Human Metabolome Database (HMDB), Predicted Data. <a href="#">[1]</a>	

Table 2: Expected <sup>13</sup>C NMR Chemical Shifts for **Methyl 2-amino-3-oxobutanoate Hydrochloride**

Note: No experimental or predicted data is available. Ranges are estimated based on typical chemical shifts for similar functional groups.

Carbon Atom	Expected Chemical Shift (ppm)
Carbonyl (Ketone)	200 - 210
Carbonyl (Ester)	168 - 175
α-Carbon (CH)	55 - 65
Methoxy (OCH <sub>3</sub> )	50 - 55
Methyl (CH <sub>3</sub> )	25 - 35

Table 3: Expected Infrared (IR) Absorption Frequencies

Functional Group	Expected Absorption (cm <sup>-1</sup> )	Bond
Amine Salt (N <sup>+</sup> -H)	2800 - 3200 (broad)	N-H stretch
Carbonyl (Ketone)	1715 - 1735	C=O stretch
Carbonyl (Ester)	1735 - 1750	C=O stretch
C-O Stretch (Ester)	1000 - 1300	C-O stretch
C-H Stretch (sp <sup>3</sup> )	2850 - 3000	C-H stretch

Table 4: Mass Spectrometry (MS) Data

Parameter	Value
Molecular Formula	C <sub>5</sub> H <sub>10</sub> ClNO <sub>3</sub>
Molecular Weight	167.59 g/mol
Monoisotopic Mass (M+H) <sup>+</sup>	132.0655 Da
Expected Fragmentation (m/z)	Plausible Fragment
100.05	[M+H - OCH <sub>4</sub> ] <sup>+</sup>
74.06	[M+H - C <sub>2</sub> H <sub>2</sub> O <sub>2</sub> ] <sup>+</sup>
59.01	[COOCH <sub>3</sub> ] <sup>+</sup>

## Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for a solid organic compound like **Methyl 2-amino-3-oxobutanoate hydrochloride**.

### 3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- <sup>1</sup>H NMR Spectroscopy:
  - Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., D<sub>2</sub>O, DMSO-d<sub>6</sub>, or CD<sub>3</sub>OD). Ensure the sample is fully dissolved.

- Instrumentation: The data should be acquired on a 400 MHz or higher field NMR spectrometer.
- Acquisition Parameters:
  - Pulse sequence: Standard single-pulse experiment.
  - Number of scans: 16-64 scans to achieve a good signal-to-noise ratio.
  - Relaxation delay: 1-2 seconds.
- Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- <sup>13</sup>C NMR Spectroscopy:
  - Sample Preparation: Dissolve 20-50 mg of the compound in approximately 0.7 mL of a deuterated solvent.
  - Instrumentation: A 100 MHz or higher spectrometer is recommended.
  - Acquisition Parameters:
    - Pulse sequence: Standard proton-decoupled pulse sequence.
    - Number of scans: 1024 or more scans may be necessary due to the low natural abundance of <sup>13</sup>C.
    - Relaxation delay: 2-5 seconds.
  - Processing: Process the data similarly to the <sup>1</sup>H NMR spectrum.

### 3.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (Thin Solid Film):
  - Dissolve a small amount of the solid sample in a volatile solvent (e.g., methanol or dichloromethane).

- Apply a drop of the solution to a salt plate (e.g., NaCl or KBr).
- Allow the solvent to evaporate, leaving a thin film of the compound on the plate.<sup>[2]</sup>
- Background Spectrum: Run a background spectrum of the empty sample compartment to subtract atmospheric and instrumental absorptions.
- Sample Measurement: Place the salt plate with the sample film in the spectrometer and acquire the spectrum.
- Data Acquisition: Typically, spectra are collected over a range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ .

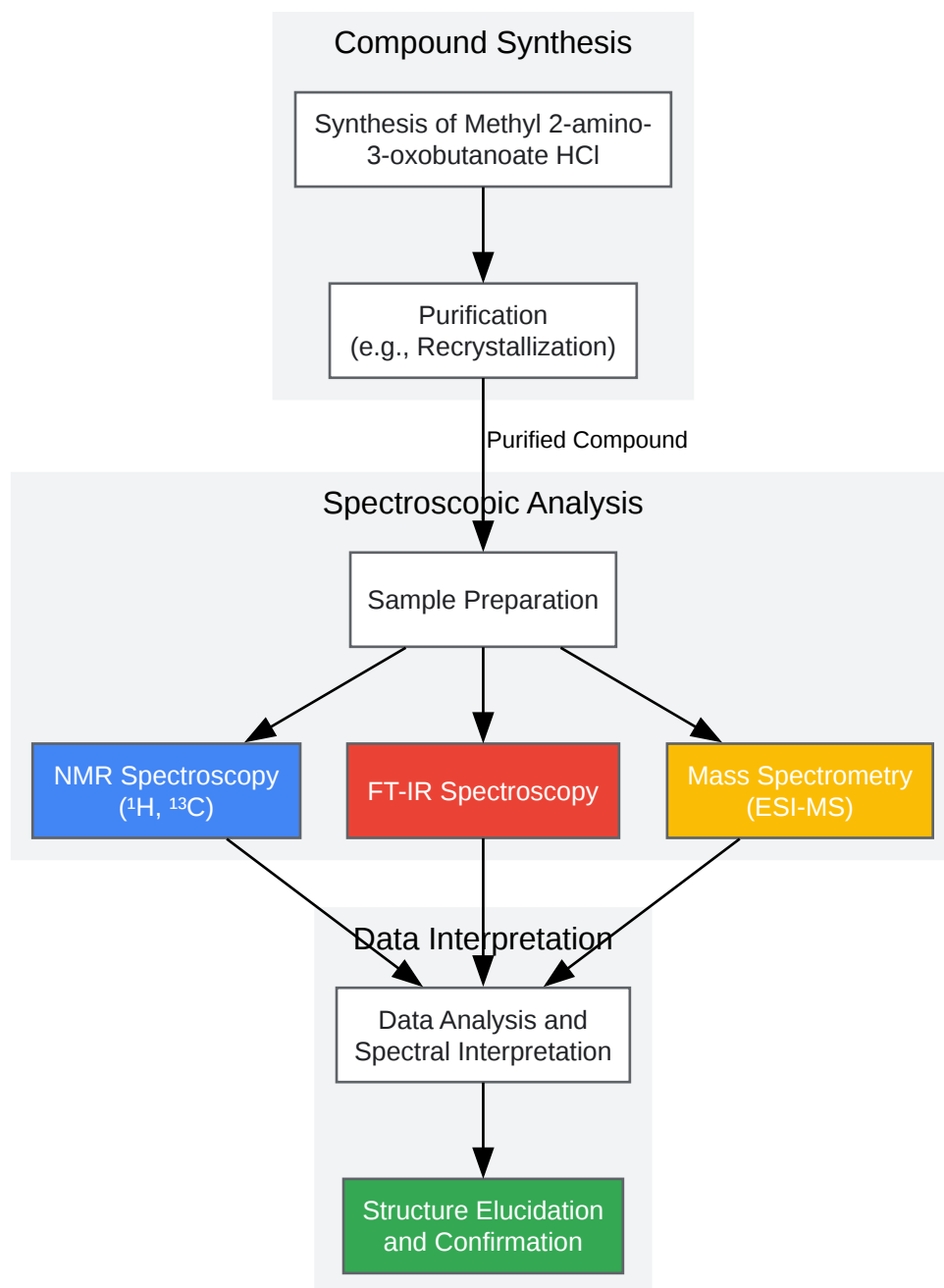
### 3.3 Mass Spectrometry (MS)

- Sample Preparation (Electrospray Ionization - ESI):
  - Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or water).
  - Dilute the stock solution to a final concentration of 1-10  $\mu\text{g/mL}$  with the same solvent, often with the addition of 0.1% formic acid to promote protonation.
- Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
- Data Acquisition:
  - Infuse the sample solution into the ESI source at a flow rate of 5-10  $\mu\text{L/min}$ .
  - Acquire the mass spectrum in positive ion mode over a suitable  $m/z$  range (e.g., 50-500).
  - For fragmentation data (MS/MS), select the parent ion of interest (e.g.,  $m/z$  132.1) and subject it to collision-induced dissociation (CID).

## Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized organic compound.

### General Workflow for Spectroscopic Characterization



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## References

- 1. Human Metabolome Database: <sup>1</sup>H NMR Spectrum (1D, 600 MHz, D<sub>2</sub>O, predicted) (HMDB0029762) [hmdb.ca]
- 2. orgchemboulder.com [orgchemboulder.com]
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